4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
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Overview
Description
4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 2-chlorophenyl group and an ethylsulfonyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with ethylsulfonyl hydrazine under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole: Similar structure but with a different position of the chlorine atom.
4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(2-Chlorophenyl)-3-(ethylthio)-1H-pyrazole: Similar structure but with an ethylthio group instead of an ethylsulfonyl group.
Uniqueness
4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the specific combination of the 2-chlorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11ClN2O2S |
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Molecular Weight |
270.74 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-17(15,16)11-9(7-13-14-11)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
OGNWTTBIXGUPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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